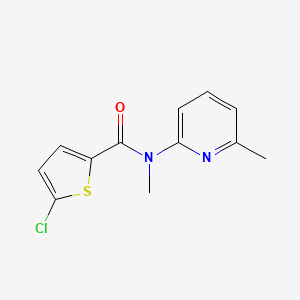![molecular formula C11H8BrN3O B7593903 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole, also known as PBP, is a chemical compound that has shown potential in scientific research applications. PBP is a heterocyclic compound that contains both a pyrazole and benzoxazole ring in its structure. The synthesis method of PBP is complex and involves multiple steps, but the resulting compound has been shown to have a unique mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is not fully understood, but it is believed to interact with specific proteins or enzymes in biological systems. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has also been shown to interact with DNA and RNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to have various biochemical and physiological effects in biological systems. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has also been shown to reduce inflammation in animal models of inflammatory diseases. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole in lab experiments include its unique structure, potential therapeutic applications, and fluorescent properties. However, the synthesis method of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is complex and requires specialized equipment and expertise. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole may also have limitations in terms of its solubility and stability in biological systems.
Orientations Futures
For research on 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole include further studies on its mechanism of action and potential therapeutic applications. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole may also be studied for its potential as a fluorescent probe for imaging biological systems. The synthesis method of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole may also be optimized to improve its yield and reduce its complexity. Overall, 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole shows promise as a chemical compound with potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole involves multiple steps, including the reaction of 4-bromopyrazole with 2-aminophenol to form an intermediate compound. This intermediate compound is then reacted with formaldehyde and sodium borohydride to form the final product, 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole. The synthesis method of 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has shown potential in scientific research applications, particularly in the field of medicinal chemistry. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. 2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole has also been studied for its potential as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-8-5-13-15(6-8)7-11-14-9-3-1-2-4-10(9)16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZFBYQBDKTKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)